![molecular formula C24H32O6 B1673045 ヘレブリゲニン CAS No. 465-90-7](/img/structure/B1673045.png)
ヘレブリゲニン
概要
説明
Bufotalidin is a small molecule with the CAS Number: 465-90-7 . It is categorized under small molecules for research use .
Molecular Structure Analysis
Bufotalidin has a complex structure containing a total of 66 bonds; 34 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester . The molecular formula of Bufotalidin is C24H32O6 .科学的研究の応用
抗癌活性
ヘレブリゲニンは、様々な癌に対して明らかな抗癌活性を示すことが報告されています . ヘレブリゲニンは、大腸癌細胞株HCT116およびHT29において、in vitroおよびin vivoで有意に生存率を低下させ、内因性経路を介したアポトーシスを誘導します .
活性酸素種の誘導
ヘレブリゲニンによる処理は、過剰な活性酸素種の誘導をもたらし、細胞のアポトーシスにつながります . このメカニズムは、特に大腸癌で観察されています .
ミトコンドリア膜電位の低下
ヘレブリゲニンは、ミトコンドリア膜電位の低下につながります . これは、アポトーシス過程における重要な因子であり、その抗癌特性に貢献しています .
心臓活性
ヘレブリゲニンの別名であるブフォタリジンは、心臓活性ステロイドに属するブファジエノライドの一つです . これは、心臓病の治療における潜在的な用途を示唆しています .
DNA損傷と細胞周期停止
ヘレブリゲニンは、DNA損傷と細胞周期G2/M停止を誘導します . これは、その抗癌活性における重要なメカニズムとなり得ます .
伝統中国医学(TCM)における応用
ヒキガエル(Bufo bufogargarizans CantorまたはDuttaphrynus melanostictus)の皮膚から得られるチャンピの成分であるヘレブリゲニンは、過去数十年間、様々な癌の予防と治療の両方でますます使用されています . これは、化学療法薬と比較して副作用が少ないことがその理由です .
In Vivo
In vivo studies have shown that bufotalidin has anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. It has also been shown to inhibit platelet aggregation, inhibit angiogenesis, and possess anti-tumor activities.
In Vitro
In vitro studies have shown that bufotalidin has anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. It has also been shown to inhibit platelet aggregation, inhibit angiogenesis, and possess anti-tumor activities.
作用機序
Target of Action
Hellebrigenin, also known as Bufotalidin, primarily targets the sodium pump (Na+/K±ATPase) . This pump is a key player in cell adhesion and its aberrant expression and activity are implicated in the development and progression of different cancers .
Mode of Action
Hellebrigenin interacts with its target by binding to the Na+/K±ATPase . This binding elicits marked effects on cancer cells . It induces DNA damage and cell cycle G2/M arrest . Moreover, it triggers mitochondria-mediated apoptosis .
Biochemical Pathways
Hellebrigenin affects multiple biochemical pathways. It reduces the phosphorylation of ERK, p38, and JNK, indicating that it triggers caspase-mediated apoptosis by downregulating the MAPK signaling pathway . Furthermore, it specifically suppresses the expression of XIAP to execute its pro-apoptotic activities .
Pharmacokinetics
It’s known that hellebrigenin and its glycoside form, hellebrin, display similar in vitro growth inhibitory effects in cancer cells . This suggests that the aglycone form, Hellebrigenin, might have similar ADME properties as Hellebrin.
Result of Action
Hellebrigenin exerts cytotoxic effects in cancer cells through cell cycle arrest at the G2/M phase and downregulation of cell cycle-related proteins . It also causes activation of PARP and caspase 3, 8, and 9, followed by downregulation of antiapoptotic proteins (Bcl-2 and Bcl-xL) and upregulation of pro-apoptotic proteins (Bax and Bak) .
Action Environment
It’s known that the compound’s action can be influenced by the cellular environment, such as the presence of other signaling molecules and the state of the target cells
生物活性
Bufotalidin has been found to possess a wide range of biological activities, including inhibition of platelet aggregation, inhibition of angiogenesis, and anti-tumor activities. It has also been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities.
Biochemical and Physiological Effects
In vivo studies have shown that bufotalidin has anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. It has also been shown to inhibit platelet aggregation, inhibit angiogenesis, and possess anti-tumor activities. It has been found to modulate the expression of various cytokines, chemokines, and other inflammatory mediators.
実験室実験の利点と制限
Bufotalidin has been found to possess a wide range of pharmacological activities, making it a useful tool for laboratory experiments. However, there are some limitations to its use, such as the lack of standardization and the difficulty in obtaining a pure sample of the compound.
将来の方向性
1. Development of more specific and potent analogues of bufotalidin.
2. Investigation of the effects of bufotalidin on other diseases such as diabetes, obesity, and cardiovascular diseases.
3. Exploration of the potential of bufotalidin as an anti-tumor agent in combination with other drugs.
4. Investigation of the role of bufotalidin in the regulation of the immune system.
5. Development of more effective delivery methods for bufotalidin.
6. Investigation of the effects of bufotalidin on the central nervous system.
7. Exploration of the potential of bufotalidin as an anti-inflammatory agent.
8. Investigation of the effects of bufotalidin on the endocrine system.
9. Investigation of the potential of bufotalidin as an anti-viral agent.
10. Exploration of the potential of bufotalidin as an anti-microbial agent.
11. Investigation of the effects of bufotalidin on the cardiovascular system.
12. Exploration of the potential of bufotalidin as an anti-cancer agent.
13. Investigation of the effects of bufotalidin on the gastrointestinal system.
14. Exploration of the potential of bufotalidin as an anti-allergic agent.
15. Investigation of the effects of bufotalidin on the reproductive system.
16. Exploration of the potential of bufotalidin as an immunomodulator.
17. Investigation of the effects of bufotalidin on the skin.
18. Exploration of the potential of bufotalidin as an antioxidant.
19. Investigation of the effects of bufotalidin on the liver.
20. Exploration of the potential of bufotalidin as an anti-aging agent.
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKPTWJPKVSGJB-XHCIOXAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963594 | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
465-90-7 | |
Record name | Hellebrigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hellebrigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hellebrigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of Bufotalidin and what other similar compounds are found alongside it?
A1: Bufotalidin, also known as Hellebrigenin, is a bufadienolide primarily found in the parotoid gland secretions and skin of various toad species. [, , ] For instance, it has been isolated from the European toad (Bufo bufo bufo) [], the Japanese toad (Bufo formosus) [], and the Argentine toad (Bufo arenarum) []. It often occurs alongside other bufadienolides like Bufalin, Marinobufagin, Telocinobufagin, and Bufotalinin. [, , ] Interestingly, Bufotalidin was found to be a major component in an original preparation of Bufotalinin, indicating their close structural relationship. []
Q2: Can you elaborate on the structural connection between Bufotalidin and Bufotalinin based on the provided research?
A2: While both compounds co-occur in certain toad species, research suggests a specific structural link between Bufotalidin and Bufotalinin. [] Experiments using Tetrahydro-hellebrigenin (the tetrahydro derivative of Bufotalidin) and 3-O-Acetyl-tetrahydro-marinobufagin, treated with hydrazine and sodium ethylat, yielded similar products as those obtained when 3-O-Acetyl-tetrahydro-bufotalinin underwent the same treatment. [] This finding strongly supports the hypothesis that Bufotalinin is a 19-oxo derivative of Marinobufagin. Further analysis of Bufotalinin's optical rotation suggests the aldehyde group is likely located at C-10, assuming the standard bufadienolide structure. []
Q3: Besides toads, are there other natural sources where Bufotalidin or its derivatives can be found?
A3: Yes, research indicates that Bufotalidin and related bufadienolides are not exclusive to toads. A study exploring the metabolite profile of the Urginea maritima plant, also known as squill, revealed the presence of Bufotalidin-O-hexoside, a glycoside derivative of Bufotalidin, within the white squill variety. [] This finding suggests a broader distribution of Bufotalidin-related compounds in the plant kingdom, opening avenues for further investigation into their potential biological activities and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。